N'-(4-methylpyridin-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-3-4-9-8(5-6)11-10-7(2)12/h3-5H,1-2H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKYNQNTLSSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution with Hydrazine Hydrate
The foundational step in synthesizing N'-(4-methylpyridin-2-yl)acetohydrazide involves the conversion of ester precursors to acetohydrazides via hydrazinolysis. For instance, methyl 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate (3a–3d ) reacts with hydrazine hydrate in ethanol under reflux to yield hydrazide intermediates (4a–4d ). This method, when adapted for pyridine derivatives, requires substituting the ester substrate with methyl 2-(4-methylpyridin-2-yl)acetate. The reaction typically proceeds at 80–90°C for 4–6 hours, achieving conversions of 85–90%.
Condensation with 4-Methylpyridine-2-carbaldehyde
Subsequent condensation of the hydrazide intermediate with 4-methylpyridine-2-carbaldehyde forms the target Schiff base. In a representative procedure, 4a–4d reacts with aromatic aldehydes in ethanol under reflux for 5 hours, yielding N'-benzylidene derivatives (5a–5h ). Adapting this for this compound necessitates using 4-methylpyridine-2-carbaldehyde instead of benzaldehyde. The reaction is catalyzed by acetic acid (1–2 drops), which accelerates imine formation while minimizing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent due to its ability to dissolve both hydrazides and aldehydes while facilitating reflux conditions. Comparative studies show that ethanol yields 15–20% higher conversions than dimethylformamide (DMF) or tetrahydrofuran (THF). Reflux temperatures (78°C for ethanol) ensure complete dissolution of reactants, whereas lower temperatures (50–60°C) result in incomplete reactions and dimerization by-products.
Catalytic Systems
The addition of acetic acid as a catalyst enhances reaction rates by protonating the aldehyde carbonyl, increasing electrophilicity. Alternatively, copper oxide nanoparticles (CuO NPs) have been employed in analogous syntheses to achieve 95% yields within 3 hours. However, for pyridine-containing substrates, acetic acid remains preferred due to compatibility with nitrogen heterocycles.
Analytical Characterization
Spectroscopic Confirmation
1H NMR Analysis : The hydrazide NH proton resonates as a singlet at δ 9.2–9.5 ppm, while the pyridinyl protons appear as multiplet signals at δ 7.8–8.2 ppm. For this compound, the methyl group on the pyridine ring produces a distinct singlet at δ 2.5 ppm.
IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O) and 1590–1610 cm⁻¹ (C=N) confirm hydrazide and imine functionalities, respectively. The absence of ester C=O peaks (1730–1750 cm⁻¹) verifies complete hydrazinolysis.
Purity and Yield Data
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol | Acetic Acid | 5 | 78 | 98 |
| Microwave-Assisted | Ethanol | None | 1.5 | 82 | 97 |
| Nanoparticle-Catalyzed | Water | CuO NPs | 3 | 95 | 99 |
Table 1: Comparative analysis of synthetic methods for this compound.
Mechanistic Insights
Hydrazinolysis Mechanism
Hydrazine hydrate attacks the ester carbonyl carbon, displacing the methoxy group via nucleophilic acyl substitution (Figure 1). The reaction proceeds through a tetrahedral intermediate, stabilized by hydrogen bonding with the solvent. Steric hindrance from the pyridine ring slightly reduces the reaction rate compared to phenyl-substituted analogs.
Schiff Base Formation
Condensation involves nucleophilic attack by the hydrazide NH₂ group on the aldehyde carbonyl, followed by dehydration to form the imine linkage (Figure 2). Acid catalysis polarizes the carbonyl group, lowering the activation energy.
Challenges and Mitigation Strategies
By-Product Formation
Oxidation of hydrazides to 1,3,4-oxadiazoles is a common side reaction, particularly under prolonged heating. This is mitigated by严格控制 reaction times and avoiding excess oxidizing agents.
Purification Techniques
Recrystallization from 50% aqueous ethanol effectively removes unreacted aldehydes and dimeric impurities. Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytically pure samples but reduces yields by 10–15%.
Recent Advances in Green Synthesis
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylpyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N’-(4-methylpyridin-2-yl)acetohydrazone.
Reduction: Formation of N’-(4-methylpyridin-2-yl)ethylamine.
Substitution: Formation of various substituted hydrazides depending on the reagents used.
Scientific Research Applications
N’-(4-methylpyridin-2-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-(4-methylpyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydrazide group can form stable complexes with metal ions, which is useful in coordination chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetohydrazides
Structural and Functional Analogues
The following table summarizes key acetohydrazide derivatives from the evidence, highlighting structural variations and associated properties:
Key Observations :
- Pyridine-Based Analogues : Derivatives with pyridine substituents (e.g., ’s pyridoxal-derived acetohydrazide) exhibit metal-chelating properties and DNA-binding activity, suggesting that this compound may similarly interact with biological targets .
- Substituent Effects : The presence of electron-donating groups (e.g., methyl in 4-methylpyridin-2-yl) may enhance stability and modulate electronic properties compared to electron-withdrawing substituents (e.g., nitro or chloro groups in ) .
- Biological Activity : Ethyl-thio benzimidazolyl acetohydrazides () show potent α-glucosidase inhibition, implying that pyridinyl acetohydrazides could target metabolic enzymes .
Pharmacological Potential
- Anti-Inflammatory Activity : Sulindac acetohydrazide derivatives () reduce oxidative stress and inflammation, suggesting that pyridinyl acetohydrazides may share similar mechanisms (e.g., COX-2 inhibition) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(4-methylpyridin-2-yl)acetohydrazide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodology :
- The synthesis typically involves condensation of acetohydrazide with 4-methylpyridine-2-carbaldehyde under reflux in ethanol, catalyzed by trifluoroacetic acid (TFA) .
- Key parameters include:
- Solvent : Ethanol or methanol for solubility and reactivity.
- Temperature : Reflux (~78°C for ethanol) to drive the reaction to completion.
- Catalyst : TFA (0.15 eq) enhances imine bond formation .
- Yield optimization: Adjusting molar ratios (1:1 aldehyde-to-hydrazide) and reaction time (overnight reflux) improves yield (~60–70%) .
- Purity control : Use thin-layer chromatography (TLC) with dichloromethane/methanol (95:5) to monitor progress .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
- Key techniques :
- ¹H/¹³C NMR :
- Aromatic protons (pyridinyl) appear as doublets in δ 7.5–8.5 ppm.
- Hydrazide NH signals (δ 9.5–10.5 ppm) confirm imine bond formation .
- IR spectroscopy :
- Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
- Mass spectrometry :
- Molecular ion peak (e.g., m/z 206.2 for C₉H₁₁N₃O) validates molecular weight .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Assay design :
- Antimicrobial screening : Use disc diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test against cyclooxygenase (COX) or urease at concentrations of 10–100 μM .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or bacterial urease (PDB ID: 4H9M). Focus on hydrogen bonding with pyridinyl-N and hydrazide groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in synthetic pathways, such as unexpected byproducts during hydrazide formation?
- Case study :
- In analogous syntheses, unexpected products (e.g., N-(4-oxopentan-2-ylidene)acetohydrazide instead of pyrazoles) were resolved via:
- Chromatographic purification : Flash chromatography (dichloromethane/methanol) to isolate the correct product .
- Structural confirmation : Elemental analysis (C, H, N) and 2D NMR (COSY, HSQC) to validate connectivity .
- Preventive measures :
- Strict control of pH and temperature to avoid side reactions (e.g., aldol condensation) .
Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?
- Crystallization challenges :
- Hydrazides often form polymorphs; slow evaporation from DMSO/water mixtures enhances crystal quality .
- SHELX workflow :
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) to resolve π-π stacking between pyridinyl rings .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., N-H⋯O=C interactions) .
- Key metrics :
- Final R-factor < 0.05 and wR₂ < 0.10 indicate high precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
